2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide
Description
2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a nonyl chain at the cyclopropane ring and an (E)-phenyldiazenyl (azo) group attached to the para position of the phenyl ring. The compound’s structural complexity arises from the cyclopropane core, which confers rigidity, and the azo group, which introduces photoresponsive or coordination properties.
Properties
CAS No. |
339590-74-8 |
|---|---|
Molecular Formula |
C25H33N3O |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-nonyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H33N3O/c1-2-3-4-5-6-7-9-12-20-19-24(20)25(29)26-21-15-17-23(18-16-21)28-27-22-13-10-8-11-14-22/h8,10-11,13-18,20,24H,2-7,9,12,19H2,1H3,(H,26,29) |
InChI Key |
RTQFMHKEIOUPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CC1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene. Common reagents for this step include diazomethane or Simmons-Smith reagents.
Attachment of the Nonyl Chain: The nonyl chain can be introduced through alkylation reactions, where a nonyl halide reacts with a suitable nucleophile.
Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group can be synthesized through diazotization reactions, where aniline derivatives react with nitrous acid to form diazonium salts, followed by coupling with a phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and alkylation reactions, as well as employing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenyldiazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclopropane ring or the nonyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and surfactants, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and phenyldiazenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities
All compounds below share the cyclopropanecarboxamide backbone but differ in substituents, leading to distinct properties:
Key Observations:
- Azo Group Utility : The (E)-phenyldiazenyl group in the target compound and L1–L4 complexes enables π-conjugation and photoisomerization, which are critical for applications in light-responsive materials or catalysis.
- Pharmacological Activity : Cyclopropylfentanyl’s piperidine-phenylethyl substituents enable μ-opioid receptor binding, a feature absent in the target compound due to its distinct substitution pattern .
Bioherbicidal Activity:
- Cyclopropanecarboxamide derivatives in plant extracts (e.g., N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide) exhibit herbicidal activity via inhibition of plant cell division . The target compound’s nonyl chain may enhance soil adsorption, prolonging activity compared to shorter-chain analogs.
Opioid Activity:
- Cyclopropylfentanyl’s EC50 for μ-opioid receptor activation is ~0.5 nM, attributed to its 4-anilidopiperidine structure .
Stability and Reactivity:
Data Tables for Comparative Analysis
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